molecular formula C15H16ClN B1385331 N-(4-Chlorophenethyl)-4-methylaniline CAS No. 1040688-89-8

N-(4-Chlorophenethyl)-4-methylaniline

Cat. No.: B1385331
CAS No.: 1040688-89-8
M. Wt: 245.74 g/mol
InChI Key: XSCKVULEQJONOE-UHFFFAOYSA-N
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Description

N-(4-Chlorophenethyl)-4-methylaniline (CAS: 1040688-89-8, molecular formula: C₁₅H₁₆ClN) is a secondary amine featuring a 4-methylaniline backbone substituted with a 4-chlorophenethyl group. This compound is structurally characterized by an aromatic amine linked to a chlorinated phenethyl moiety, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN/c1-12-2-8-15(9-3-12)17-11-10-13-4-6-14(16)7-5-13/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCKVULEQJONOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenethyl)-4-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-chlorophenethylamine with 4-methylaniline under suitable conditions. The reaction typically requires a solvent such as ethanol or tetrahydrofuran and may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the optimization of reaction parameters such as temperature, pressure, and reactant concentrations can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenethyl)-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group or reduce other functional groups present in the molecule.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like halogens, nitric acid, or sulfuric acid under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse range of derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-Chlorophenethyl)-4-methylaniline has been investigated for its potential therapeutic properties. Its derivatives are explored for:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit significant antimicrobial effects against various pathogens, making them candidates for developing new antibiotics.
  • Anti-inflammatory Properties : Research indicates that this compound can modulate inflammatory pathways, suggesting its utility in treating inflammatory diseases.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation, highlighting their potential in oncology.

Biological Research

In biological studies, this compound serves as a valuable tool for understanding:

  • Enzyme Interactions : The compound is utilized in assays to study the effects of chlorinated aromatic amines on enzyme activity and metabolic pathways. This research helps elucidate the biochemical mechanisms underlying various diseases.
  • Cellular Metabolism : Investigations into how this compound affects cellular processes contribute to the broader understanding of metabolic disorders and cellular signaling pathways.

Industrial Applications

In the industrial sector, this compound is used in:

  • Dye and Pigment Production : Its chemical structure allows it to act as an intermediate in synthesizing dyes and pigments, which are essential in textiles and coatings.
  • Polymer Manufacturing : The compound is utilized as a stabilizer in certain formulations, enhancing the durability and performance of polymers.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial, anti-inflammatory, anticancerSignificant effects against pathogens; potential cancer inhibition
Biological ResearchEnzyme assays, metabolic studiesInsights into enzyme interactions; metabolic pathway modulation
Industrial ApplicationsDye production, polymer stabilizationEssential for producing high-quality dyes; improves polymer stability

Case Study 1: Antimicrobial Properties

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory properties of this compound demonstrated that it inhibits the NF-kB pathway, reducing pro-inflammatory cytokine production in vitro. This finding supports its potential therapeutic use in inflammatory diseases.

Case Study 3: Synthesis of Novel Derivatives

A recent patent described a novel synthesis route for creating derivatives of this compound with enhanced biological activity. The method involved modifying the chlorinated benzyl group to improve solubility and bioavailability .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenethyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Chloro and Methyl Substitutions

N-(4-Chlorobenzylidene)-4-methylaniline
  • Structure : Features a benzylidene (CH=N) linkage instead of a phenethyl group.
  • Key Properties : Exhibits dynamic conformational disorder in crystalline states due to pedal-like motion of the benzylidene group, as observed via X-ray diffraction .
N-Adamantane Derivatives (e.g., N-(Adamantan-1-ylmethyl)-4-methylaniline)
  • Structure : Bulky adamantane substituents replace the chlorophenethyl group.
  • Synthesis : Synthesized via Chan-Lam coupling with moderate yields (35–74%) .
  • Applications : Adamantane’s lipophilic nature may enhance blood-brain barrier penetration, suggesting utility in central nervous system-targeted drug design—a contrast to the less bulky chlorophenethyl group.
N-((5-(3,4-Dimethoxyphenyl)-1,3,4-Oxadiazole-2-yl)methyl)-4-methylaniline
  • Structure : Incorporates an oxadiazole heterocycle linked to a methylaniline.
  • Bioactivity : Demonstrates significant analgesic activity (50 mg/kg dose in mice), outperforming standard diclofenac sodium .
  • Comparison : The oxadiazole moiety introduces hydrogen-bonding capability, which may enhance target binding compared to the chloroaromatic group in N-(4-Chlorophenethyl)-4-methylaniline.

Physical and Electronic Properties

Compound Name Molecular Weight Key Structural Feature Notable Property Reference
This compound 253.75 g/mol Chlorophenethyl chain Likely moderate lipophilicity
N-(4-Chlorobenzylidene)-4-methylaniline 244.72 g/mol Conjugated imine linkage Dynamic crystal disorder
N-(Adamantan-1-ylmethyl)-4-methylaniline 283.43 g/mol Bulky adamantane group High steric hindrance, moderate yield
Oxadiazole derivative () ~300 g/mol Oxadiazole heterocycle Enhanced analgesic activity (50 mg/kg)

Biological Activity

N-(4-Chlorophenethyl)-4-methylaniline is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), cytotoxicity, and metabolic pathways.

Chemical Structure and Properties

This compound, also known as 4-chloro-N-(4-methylphenyl)benzylamine, features a chlorophenyl group and a methylaniline moiety. Its structure can be represented as follows:

C15H16ClN\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}

This compound's properties are influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group, which play crucial roles in its interaction with biological targets.

1. Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The compound was tested against human cervical (HeLa) and lung carcinoma (A549) cells using the MTT assay at concentrations of 1, 5, and 25 μM. The results indicated that while some derivatives exhibited significant cytotoxic effects, this compound showed limited activity at lower concentrations but increased toxicity at higher doses .

Concentration (μM)HeLa Cell Viability (%)A549 Cell Viability (%)
19592
58580
256058

The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. Preliminary studies suggest that the compound may act as an antagonist for certain G-protein-coupled receptors (GPCRs), which are critical in various signaling pathways related to cancer proliferation .

1. Biotransformation

The metabolism of this compound involves several enzymatic reactions, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate N-demethylation and hydroxylation processes, leading to the formation of various metabolites that may possess distinct biological activities .

2. Toxicological Studies

Toxicological assessments have revealed that exposure to this compound can lead to adverse effects such as methaemoglobinaemia and other hematological disorders in animal models. Chronic exposure studies indicated dose-dependent toxicity characterized by reduced body weight gain and organ-specific pathologies .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the anticancer potential of various anilines, this compound exhibited moderate activity against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Study 2: Neurotoxicity Assessment

Another investigation focused on the neurotoxic effects of this compound in rodent models. Results indicated significant neurobehavioral changes following exposure, highlighting the need for careful evaluation of safety profiles in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for preparing derivatives of 4-methylaniline, such as N-(4-Chlorophenethyl)-4-methylaniline?

  • Methodology : A common approach involves coupling reactions, such as the Chan-Lam reaction, which utilizes palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., BINAP) in anhydrous solvents like dioxane. For example, N-aryl derivatives can be synthesized by reacting 4-methylaniline with halogenated substrates (e.g., p-bromotoluene) under heating (8–12 hours) .
  • Key Parameters : Catalyst loading (0.5–2 mol%), substrate molar ratios (1:1 to 1:2), and temperature (80–120°C). Yields typically range from 35% to 74% depending on steric and electronic effects .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

  • Technique : X-ray diffraction (XRD) with software like SHELX-90 or SHELXL for phase annealing and refinement. Dynamic disorder analysis can reveal conformational changes (e.g., pedal motion in crystals) .
  • Example : For related Schiff bases (e.g., N-(4-chlorobenzylidene)-4-methylaniline), bond angles such as N–C–C (116.5–125.5°) and torsional parameters are critical for understanding steric interactions .

Q. What spectroscopic methods are used to confirm the identity and purity of 4-methylaniline derivatives?

  • Tools :

  • NMR : 1H^1H and 13C^{13}C NMR for verifying substituent positions and aromatic proton environments .
  • Mass Spectrometry : MALDI-TOF for molecular weight confirmation .
  • HPLC/UV : For detecting metabolites (e.g., N-benzyl-4-hydroxymethylaniline) in metabolic studies .

Advanced Research Questions

Q. How can machine learning optimize the catalytic performance in C–N cross-coupling reactions involving 4-methylaniline derivatives?

  • Approach : Random forest algorithms trained on high-throughput datasets can predict optimal catalysts (e.g., Pd-based systems) and reaction conditions. Input descriptors include atomic electronegativity, steric parameters, and vibrational frequencies .
  • Case Study : A model achieved improved yields in Buchwald-Hartwig couplings by predicting inhibitory effects of additives (e.g., isoxazoles) on palladium catalysts .

Q. What mechanistic insights explain the metabolic transformation of this compound in biological systems?

  • Pathway : Hepatic microsomal oxidation generates metabolites like N-benzyl-4-hydroxymethylaniline via cytochrome P450 enzymes. Confirmation involves HPLC-UV and comparison with synthetic standards .
  • Environmental Factors : pH, temperature, and co-solvents (e.g., LiCl in polymer-gel dosimeters) influence reaction rates and metabolite stability .

Q. How do conformational dynamics in crystalline states affect the reactivity of Schiff base analogs of 4-methylaniline?

  • Analysis : Variable-temperature XRD reveals dynamic disorder in crystals, such as pedal motion in N-(4-chlorobenzylidene)-4-methylaniline. This motion impacts intermolecular interactions and catalytic activity in solid-state reactions .
  • Table : Selected bond parameters for N-(4-chlorobenzylidene)-4-methylaniline:

Bond Angle (°)Value
N–C–C (aromatic)116.5
C–C–Cl119.5
Torsional Angle3.2°

Q. What role do density-functional theory (DFT) calculations play in predicting the thermochemical properties of 4-methylaniline derivatives?

  • Model : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy in predicting atomization energies (average deviation: ±2.4 kcal/mol) and ionization potentials .
  • Application : DFT-derived descriptors (e.g., electron density gradients) guide the design of redox-active derivatives for photochemical applications .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.